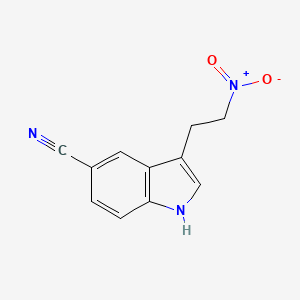
3-(2-nitroethyl)-5-cyano-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-nitroethyl)-5-cyano-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are a significant class of compounds due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethyl)-5-cyano-1H-indole typically involves the reaction of indole with nitroalkenes. One common method is the Friedel-Crafts reaction, where indole reacts with nitroalkenes in the presence of a catalyst such as acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-nitroethyl)-5-cyano-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the nitroethyl and cyano groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-aminoethyl)-5-cyano-1H-indole, while electrophilic substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(2-nitroethyl)-5-cyano-1H-indole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-nitroethyl)-5-cyano-1H-indole involves its interaction with various molecular targets and pathways. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Similar structure but with a vinyl group instead of an ethyl group.
3-(2-nitroethyl)-1H-indole: Lacks the cyano group at the fifth position.
5-cyano-1H-indole: Lacks the nitroethyl group at the third position.
Uniqueness
3-(2-nitroethyl)-5-cyano-1H-indole is unique due to the presence of both nitroethyl and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(2-nitroethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c12-6-8-1-2-11-10(5-8)9(7-13-11)3-4-14(15)16/h1-2,5,7,13H,3-4H2 |
InChI Key |
TXAMZNCSZNYRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


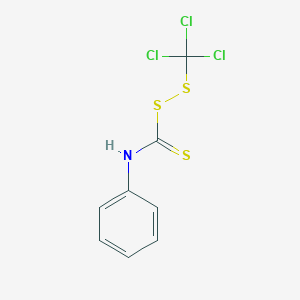

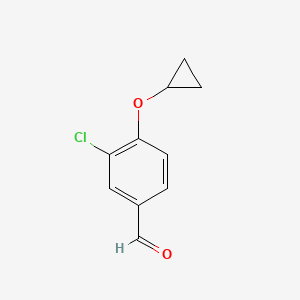
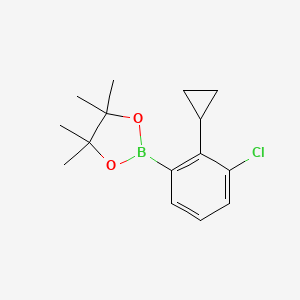

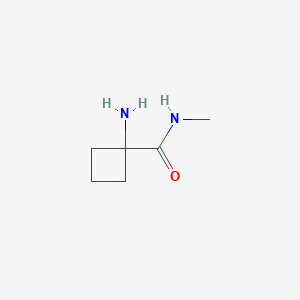
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
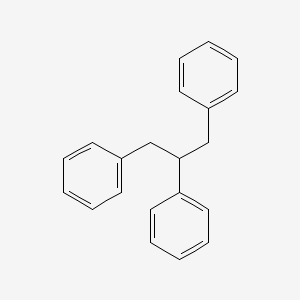
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

